molecular formula C15H20N2OS B13811666 4-Imidazolidinone, 5-hexyl-3-phenyl-2-thioxo- CAS No. 31364-93-9

4-Imidazolidinone, 5-hexyl-3-phenyl-2-thioxo-

Cat. No.: B13811666
CAS No.: 31364-93-9
M. Wt: 276.4 g/mol
InChI Key: PVKFHMYHOHHPAJ-UHFFFAOYSA-N
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Description

Pth-DL-alpha-aminocaprylic acid, also known as phenylthiohydantoin-DL-alpha-aminocaprylic acid, is a synthetic amino acid derivative. It is commonly used in biochemical research and has applications in various fields such as chemistry, biology, and medicine. This compound is particularly notable for its role in protein sequencing and analysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pth-DL-alpha-aminocaprylic acid typically involves the reaction of DL-alpha-aminocaprylic acid with phenyl isothiocyanate. The reaction is carried out under controlled conditions, usually in an organic solvent such as methanol or ethanol, at a temperature range of 20-30°C. The reaction mixture is then purified using chromatographic techniques to obtain the desired product.

Industrial Production Methods

Industrial production of Pth-DL-alpha-aminocaprylic acid follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The final product is subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

Pth-DL-alpha-aminocaprylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into its reduced forms.

    Substitution: It can undergo substitution reactions where the phenylthiohydantoin group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions include various derivatives of Pth-DL-alpha-aminocaprylic acid, such as oxo derivatives, reduced forms, and substituted compounds with different functional groups.

Scientific Research Applications

Pth-DL-alpha-aminocaprylic acid has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: This compound is employed in protein sequencing and analysis, particularly in the Edman degradation method.

    Industry: Pth-DL-alpha-aminocaprylic acid is used in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.

Mechanism of Action

The mechanism of action of Pth-DL-alpha-aminocaprylic acid involves its interaction with specific molecular targets. In protein sequencing, it reacts with the N-terminal amino acid of a peptide, forming a stable phenylthiohydantoin derivative. This reaction allows for the sequential identification of amino acids in the peptide chain. The compound’s effects are mediated through its ability to form covalent bonds with amino groups, facilitating the analysis of protein structures.

Comparison with Similar Compounds

Similar Compounds

    DL-2-Aminooctanoic acid:

    Phenylthiohydantoin derivatives: Other derivatives of phenylthiohydantoin are used in protein sequencing and analysis.

Uniqueness

Pth-DL-alpha-aminocaprylic acid is unique due to its specific application in the Edman degradation method for protein sequencing. Its ability to form stable derivatives with N-terminal amino acids makes it an invaluable tool in biochemical research, distinguishing it from other similar compounds.

Properties

CAS No.

31364-93-9

Molecular Formula

C15H20N2OS

Molecular Weight

276.4 g/mol

IUPAC Name

5-hexyl-3-phenyl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C15H20N2OS/c1-2-3-4-8-11-13-14(18)17(15(19)16-13)12-9-6-5-7-10-12/h5-7,9-10,13H,2-4,8,11H2,1H3,(H,16,19)

InChI Key

PVKFHMYHOHHPAJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1C(=O)N(C(=S)N1)C2=CC=CC=C2

Origin of Product

United States

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